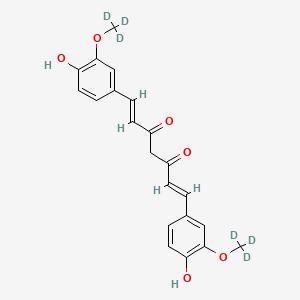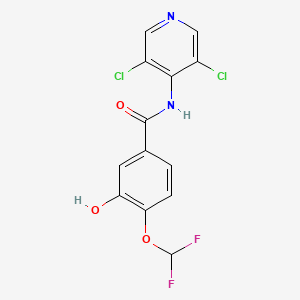![molecular formula C19H14 B588323 12-Methylbenz[a]anthracene-d14 CAS No. 1794980-29-2](/img/new.no-structure.jpg)
12-Methylbenz[a]anthracene-d14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Methylbenz[a]anthracene-d14: is a deuterated form of 12-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in the field of proteomics. The molecular formula of this compound is C19D14, and it has a molecular weight of 256.40 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbenz[a]anthracene-d14 typically involves the deuteration of 12-Methylbenz[a]anthracene. This process can be achieved through catalytic exchange reactions where hydrogen atoms in the parent compound are replaced with deuterium atoms. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle high pressures and temperatures, ensuring the safety and efficiency of the production process .
化学反应分析
Types of Reactions: 12-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Simplified hydrocarbons with fewer aromatic rings.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
12-Methylbenz[a]anthracene-d14 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving polycyclic aromatic hydrocarbons to understand their behavior and transformations.
Biology: Employed in metabolic studies to track the degradation and transformation of polycyclic aromatic hydrocarbons in biological systems.
Medicine: Utilized in cancer research to study the carcinogenic properties of polycyclic aromatic hydrocarbons and their metabolites.
Industry: Applied in the development of new materials and chemicals, particularly in the field of synthetic organic chemistry
作用机制
The mechanism of action of 12-Methylbenz[a]anthracene-d14 involves its interaction with cellular components, leading to various biological effects. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include DNA and various proteins involved in cell signaling pathways. The pathways involved in its action include the activation of cytochrome P450 enzymes and subsequent formation of DNA adducts .
相似化合物的比较
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Benz[a]anthracene: The parent compound without the methyl group.
12-Methylbenz[a]anthracene: The non-deuterated form of the compound.
Uniqueness: 12-Methylbenz[a]anthracene-d14 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require tracking and tracing of the compound. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis using mass spectrometry and other analytical techniques .
属性
CAS 编号 |
1794980-29-2 |
|---|---|
分子式 |
C19H14 |
分子量 |
256.406 |
IUPAC 名称 |
1,2,3,4,5,6,7,8,9,10,12-undecadeuterio-11-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-5-4-7-15-11-16-10-9-14-6-2-3-8-17(14)19(16)12-18(13)15/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI 键 |
ARHCZXQENFEAFA-HGWILGJYSA-N |
SMILES |
CC1=CC=CC2=CC3=C(C=C12)C4=CC=CC=C4C=C3 |
同义词 |
12-Monomethylbenz[a]anthracene-d14; 8-Methyl-1,2-benzanthracene-d14; NSC 409455-d14; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)
![3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE](/img/structure/B588242.png)







